4-Chloro-3-nitro-DL-phenylalanine

Description

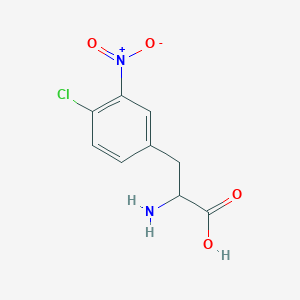

4-Chloro-3-nitro-DL-phenylalanine is a synthetic phenylalanine derivative featuring a phenyl ring substituted with chlorine (Cl) at position 4 and a nitro group (NO₂) at position 3. As a racemic mixture (DL-form), it combines both D- and L-enantiomers, making it distinct from stereospecific variants. The compound’s molecular formula is C₉H₉ClN₂O₄, with a calculated molecular weight of 244.64 g/mol. Structurally, the chlorine and nitro groups introduce steric and electronic effects that influence reactivity, solubility, and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)4-8(6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQIVFYGZYMIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitro-DL-phenylalanine typically involves the nitration of 4-chloro-DL-phenylalanine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-DL-phenylalanine can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenolic derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Reduction: 4-Chloro-3-amino-DL-phenylalanine.

Substitution: 4-Hydroxy-3-nitro-DL-phenylalanine.

Scientific Research Applications

4-Chloro-3-nitro-DL-phenylalanine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is used in studies related to enzyme inhibition and protein synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes. The nitro group can act as an electron-withdrawing group, affecting the reactivity of the molecule and its interactions with enzymes. The chloro group can also influence the binding affinity of the compound to its target proteins, thereby modulating its biological activity.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The nitro group (NO₂) in this compound is a stronger electron-withdrawing group compared to fluoro (F) or trifluoromethyl (CF₃), influencing reactivity in electrophilic substitutions .

Synthetic Routes: Nitration: 4-Nitro-DL-phenylalanine is synthesized via nitration of phenylalanine using HNO₃/H₂SO₄ . A similar approach may apply to the nitro-chloro variant, with additional chlorination steps. Halogenation: Chloro and fluoro derivatives (e.g., 4-Chloro-3-fluoro-DL-phenylalanine) likely involve electrophilic halogenation or Sandmeyer-type reactions .

Biological Activity

4-Chloro-3-nitro-DL-phenylalanine (also known as PCPA) is a compound that has garnered attention for its biological activity, particularly in the context of serotonin biosynthesis and its implications in various physiological processes and diseases. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula: C9H10ClN O2

- Molecular Weight: 199.63 g/mol

- CAS Number: 7424-00-2

- Solubility: 2 mg/mL (10.01 mM) in vitro; insoluble in water at 25°C .

This compound acts primarily as a selective and irreversible inhibitor of tryptophan hydroxylase , the rate-limiting enzyme in serotonin synthesis. By inhibiting this enzyme, PCPA effectively depletes endogenous serotonin levels, which can have significant implications for various physiological and pathological conditions.

Key Mechanisms:

- Inhibition of Tryptophan Hydroxylase: This leads to reduced serotonin production, impacting mood regulation and various neurophysiological functions.

- Regulation of Serotonin Transporters: PCPA affects the expression of serotonin transporters (SERT) and tryptophan hydroxylase (Tph-1), influencing serotonin signaling pathways .

In Vivo Studies

Research has demonstrated that PCPA has several notable biological effects:

-

Pulmonary Vascular Remodeling:

- In animal models, PCPA significantly attenuates monocrotaline-induced pulmonary vascular remodeling and lung inflammation. It suppresses inflammatory markers such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) while inhibiting matrix metalloproteinases (MMPs) involved in tissue remodeling .

- Impact on Immune Response:

Case Studies

Case Study 1: Serotonin Depletion and Behavioral Effects

A study examined the behavioral consequences of serotonin depletion induced by PCPA in rodent models. Results indicated increased anxiety-like behaviors and alterations in social interaction, suggesting that serotonin plays a critical role in regulating mood and social behaviors.

Case Study 2: Cancer Research

In cancer studies, PCPA's ability to inhibit serotonin synthesis was linked to reduced tumor growth in models of breast cancer. The compound's effects on serotonin pathways may influence tumor microenvironments and cancer cell proliferation .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other phenylalanine derivatives.

Research Findings

Recent studies have highlighted the potential therapeutic applications of PCPA beyond its role as an enzyme inhibitor:

- Antiproliferative Effects:

-

Neuropharmacological Applications:

- Given its impact on serotonin levels, PCPA is being investigated for its potential use in treating mood disorders such as depression and anxiety.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3-nitro-DL-phenylalanine, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves halogenation and nitration of phenylalanine derivatives. A common approach includes:

Halogenation : Introduce chlorine at the para position using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .

Nitration : Nitrate the chlorinated intermediate at the meta position using a HNO₃/H₂SO₄ mixture. Temperature control (<10°C) minimizes byproducts like sulfonation .

Racemic Resolution : Use chiral HPLC or enzymatic resolution (e.g., acylase) to separate DL-enantiomers if required .

Q. Optimization Strategies :

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

Elemental Analysis (EA) : Confirm %C, H, N, Cl against theoretical values (e.g., C: 42.8%, N: 11.1%) .

Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and nitro group shifts (δ 150–160 ppm for ¹³C) .

- FT-IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl (~680 cm⁻¹) .

Chromatography :

Validation : Compare retention times and spectral data against commercial standards (e.g., Thermo Scientific) .

Q. What solvents are optimal for dissolving this compound in biological assays?

Methodological Answer : Solubility varies by pH and solvent polarity:

- Aqueous Solutions : Use dilute HCl (0.5 M) or PBS (pH 7.4) with sonication for hydrophilic environments .

- Organic Solvents : DMSO or DMF (10–20 mM stock solutions). Avoid chloroform and ethyl acetate due to poor solubility .

Note : Pre-filter solutions (0.22 μm) to remove particulates in cell-based studies .

Q. How can enantiomeric resolution of DL-forms impact experimental outcomes in receptor-binding studies?

Methodological Answer : Chirality affects binding affinity and metabolic stability. For example:

- L-Enantiomer : May exhibit higher affinity for amino acid transporters in pharmacokinetic studies .

- Resolution Methods :

Validation : Compare circular dichroism (CD) spectra or X-ray crystallography data for absolute configuration .

Advanced Research Questions

Q. How does the nitro group in this compound influence stability under physiological conditions?

Methodological Answer : The nitro group is redox-sensitive and prone to reduction in biological systems:

Stability Assays :

- Incubate in simulated gastric fluid (SGF, pH 1.2) and plasma. Monitor degradation via LC-MS .

- Half-Life : ~4–6 hours in plasma at 37°C due to nitroreductase activity .

Mitigation Strategies :

Q. How should researchers address contradictory data in enzyme inhibition studies involving this compound?

Methodological Answer : Contradictions may arise from assay conditions or enantiomeric impurities.

Troubleshooting Steps :

- Verify enantiomeric purity via chiral HPLC .

- Standardize assay parameters (e.g., pH, temperature, cofactors) .

Mechanistic Studies :

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes .

Case Study : Discrepancies in IC₅₀ values for tyrosine hydroxylase inhibition were resolved by controlling trace metal ions .

Q. What computational methods predict the metabolic fate of this compound?

Methodological Answer :

In Silico Tools :

- SwissADME : Predicts CYP450 metabolism (e.g., CYP3A4-mediated nitro reduction) .

- META™ : Simulates Phase II conjugation (e.g., glucuronidation at the amino group) .

Q. How can researchers integrate this compound into a broader theoretical framework for neurotransmitter studies?

Methodological Answer : Link to dopamine/serotonin synthesis pathways:

Conceptual Framework :

- The compound may act as a phenylalanine hydroxylase (PAH) inhibitor, altering tyrosine availability .

Experimental Design :

Q. What factorial design approaches optimize reaction conditions for scale-up synthesis?

Methodological Answer : Use a 2³ factorial design to test variables:

Factors : Temperature (20–40°C), reaction time (4–12 hours), catalyst loading (1–5 mol%).

Response Variables : Yield, purity, byproduct formation .

Analysis : ANOVA identifies significant factors (e.g., temperature dominates yield optimization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.